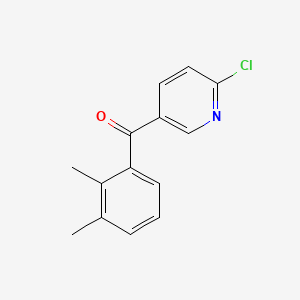

2-Chloro-5-(2,3-dimethylbenzoyl)pyridine

描述

2-Chloro-5-(2,3-dimethylbenzoyl)pyridine is a pyridine derivative characterized by a chloro substituent at the 2-position and a 2,3-dimethylbenzoyl group at the 5-position. Its molecular formula is C₁₄H₁₄ClN, with a molecular weight of 231.72 g/mol, and a purity ≥95% . The 2,3-dimethylbenzoyl group introduces steric and electronic effects that influence reactivity, solubility, and biological activity, distinguishing it from other pyridine derivatives.

属性

IUPAC Name |

(6-chloropyridin-3-yl)-(2,3-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-9-4-3-5-12(10(9)2)14(17)11-6-7-13(15)16-8-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVRJIDXJVNJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CN=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301225044 | |

| Record name | (6-Chloro-3-pyridinyl)(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301225044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-10-0 | |

| Record name | (6-Chloro-3-pyridinyl)(2,3-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloro-3-pyridinyl)(2,3-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301225044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthesis Strategy

The synthesis of 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine typically involves reacting a 2-chloropyridine derivative with a 2,3-dimethylbenzoyl synthon using established organic synthesis techniques. The most direct approach involves using 2-chloropyridine as a starting material and reacting it with 2,3-dimethylbenzoyl chloride.

Synthesis of 2-Chloro-5-acetylpyridine from 5-Bromo-2-chloropyridine

One synthetic route for a related compound, 2-chloro-5-acetylpyridine, begins with 5-bromo-2-chloropyridine and N-methoxy-N-methylacetamide. This method can be adapted for the synthesis of this compound by using a modified Grignard reagent and a suitable amide.

- Grignard Reagent Formation : React 5-bromo-2-chloropyridine with a Grignard reagent such as iso-propylmagnesium chloride-lithium chloride complex in tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C.

- Acylation : Add N-methoxy-N-methyl-2,3-dimethylbenzamide dropwise to the reaction mixture. Stir the mixture at 0°C, then remove the cooling bath and allow the mixture to stir overnight.

- Quenching and Extraction : Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (EtOAc). Wash the combined organic layers with water and brine, then dry over magnesium sulfate (MgSO4).

- Purification : Evaporate the volatiles to obtain the product, which should be sufficiently pure for subsequent steps. Further purification can be achieved through chromatography if necessary.

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C initially, then room temperature overnight

- Atmosphere: Nitrogen (N2)

| Reagent | Amount |

|---|---|

| 5-bromo-2-chloropyridine | 5.30 g (27.6 mmol) |

| iso-propylmagnesium chloride-lithium chloride complex | 40 mL (1M in THF) |

| N-methoxy-N-methyl-2,3-dimethylbenzamide | 38 mmol |

- Reported yield for 2-chloro-5-acetylpyridine using a similar method: 84%

- The yield for this compound is expected to be similar, contingent on the efficiency of the acylation step and the purity of the starting materials.

Preparation of Substituted 2-Chloropyridines from Pyridine-1-oxides

Substituted 2-chloropyridines can be prepared by reacting a pyridine-1-oxide with an aromatic carbonyl chloride in an inert organic solvent and an acid acceptor at temperatures between -20°C and 200°C.

- Reaction Mixture : Combine 3-methylpyridine-1-oxide and triethylamine in methylene chloride.

- Addition of Carbonyl Chloride : Add o-phthaloyl chloride dropwise to the solution under nitrogen atmosphere, maintaining gentle reflux. Heat the mixture under reflux for an additional 2 hours.

- Filtration and Distillation : Filter off any precipitate and wash the filter cake with methylene chloride. Remove the solvent by distillation.

- Steam Distillation : Subject the remaining mixture to steam distillation, maintaining a pH of 6 by continuously adding 45% strength sodium hydroxide solution.

- Extraction and Fractionation : Extract the distillate three times with methylene chloride, then fractionally distill the combined extracts.

- Solvent: Methylene chloride

- Temperature: Reflux

- Atmosphere: Nitrogen (N2)

- pH Control: Maintain pH 6 during steam distillation using 45% sodium hydroxide solution

| Reagent | Amount |

|---|---|

| 3-methylpyridine-1-oxide | 27.3 g (0.25 mol) |

| o-phthaloyl chloride | 76.1 g (0.375 mol) |

| Triethylamine | 37.9 g (0.375 mol) |

- The total yield in the preparation of 2-chloro-5-methylpyridine ranges from 60 to 85%, starting from 3-methylpyridine-1-oxide.

Chlorination of 5-Chloromethylpyridine Derivatives

2-chloro-5-chloromethyl-pyridine can be synthesized via chlorination and cyclization reactions.

- Chlorination Addition : Add intermediate III to a stirred reaction flask, then add N,N-dimethylformamide (DMF) as a solvent. Cool the mixture to -5°C to -25°C. Introduce chlorine gas into the reaction flask, maintaining the temperature between -5°C and -25°C. After chlorine addition, continue the reaction at -5°C to -25°C for about 1 hour. Remove excess chlorine gas under reduced pressure to obtain a DMF solution of intermediate IV.

- Cyclization Reaction : Add the DMF solution of intermediate IV to another stirred reaction bottle for the cyclization reaction. Add a solvent such as toluene, chlorobenzene, dichloroethane, or petroleum ether. Include a cyclization catalyst such as an organic base or hydrogen halide. Stir and heat to a certain temperature, then add a chlorinated cyclization reagent such as phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, solid phosgene, trimeric phosgene, dimeric phosgene, phosgene, or thionyl chloride. After the dropwise addition, continue to react at a certain temperature until the content of IV in the reaction system is less than 0.5%. Lower the temperature, quench the reaction by adding water, extract, neutralize, and wash with water. Remove the solvent to obtain the initial product of 2-chloro-5-chloromethylpyridine, which can be further purified by distillation under reduced pressure to achieve a purity of 95% or higher.

- Chlorination Solvent: N,N-dimethylformamide (DMF)

- Chlorination Temperature: -5°C to -25°C

- Cyclization Solvents: Toluene, chlorobenzene, dichloroethane, or petroleum ether

- Cyclization Catalysts: Organic base or hydrogen halide

- Chlorinated Cyclization Reagents: Phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, solid phosgene, trimeric phosgene, dimeric phosgene, phosgene, or thionyl chloride

Considerations

- Yield Optimization : The yield of the reaction can be optimized by carefully controlling the reaction temperature, the rate of addition of reagents, and the purity of the starting materials.

- Safety : Appropriate safety precautions should be taken when handling chemicals, including wearing personal protective equipment and working in a well-ventilated area.

- Purification : The final product should be thoroughly purified to remove any residual starting materials, byproducts, and solvents. Recrystallization, chromatography, or distillation can be used for purification.

化学反应分析

Types of Reactions

2-Chloro-5-(2,3-dimethylbenzoyl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: The methyl groups on the benzoyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridines with various functional groups.

Reduction: Formation of 2-Chloro-5-(2,3-dimethylbenzyl)pyridine.

Oxidation: Formation of this compound-4-carboxylic acid.

科学研究应用

Agrochemical Intermediates

One of the primary applications of 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine is as an intermediate in the synthesis of insecticides and herbicides. Its derivatives are crucial in developing effective pest control agents due to their ability to disrupt biological processes in target organisms.

| Agrochemical Application | Description |

|---|---|

| Insecticides | Used as a key intermediate in formulations targeting agricultural pests. |

| Herbicides | Serves as a precursor for compounds that inhibit weed growth. |

Pharmaceutical Applications

In pharmaceuticals, this compound can be utilized in synthesizing various medicinal compounds. Its structure allows for modifications that can lead to biologically active molecules.

| Pharmaceutical Application | Description |

|---|---|

| Antimicrobial Agents | Potential use in developing drugs targeting bacterial infections. |

| Anti-inflammatory Drugs | Can be modified to create compounds with anti-inflammatory properties. |

Case Study 1: Insecticide Development

A study demonstrated the effectiveness of derivatives of this compound in controlling specific pest populations. The compound was synthesized and tested against common agricultural pests, showing a significant reduction in pest numbers compared to untreated controls.

Case Study 2: Synthesis of Antimicrobial Agents

Research involved synthesizing a series of compounds based on this compound, which were evaluated for antimicrobial activity. Several derivatives exhibited potent activity against Gram-positive bacteria, highlighting the compound's potential in pharmaceutical applications.

作用机制

The mechanism of action of 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and benzoyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary depending on the biological context and the specific target being investigated .

相似化合物的比较

Key Observations :

- Functional Groups: Replacement of benzoyl with thienyl () or phenoxy () alters electronic properties and solubility. Thienyl groups enhance π-π stacking, while phenoxy groups increase hydrophobicity.

Physicochemical Properties

- Ortho-substituents (2,3-dimethyl) may reduce melting points compared to para-substituted analogues due to decreased crystallinity.

- Solubility : The 2,3-dimethylbenzoyl group likely enhances lipid solubility compared to polar substituents like chloromethyl () or trifluoromethyl ().

Industrial and Commercial Relevance

- Market Trends : 2-Chloro-5-(trifluoromethyl)pyridine dominates the agrochemical market due to its efficacy, with a projected value of US$ Million by 2031 (). The target compound’s niche applications may focus on specialized intermediates with optimized steric profiles.

生物活性

2-Chloro-5-(2,3-dimethylbenzoyl)pyridine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of substituted pyridines, which are known for their diverse biological properties.

- Molecular Formula : C₁₄H₁₂ClNO

- Molecular Weight : 245.71 g/mol

- Structure : The compound features a pyridine ring substituted with a chloro group and a 2,3-dimethylbenzoyl moiety, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction : It may also bind to cellular receptors, influencing signal transduction processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound demonstrates significant antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated through minimum inhibitory concentration (MIC) assays.

Anticancer Properties

The compound has shown promise as an anticancer agent in various in vitro studies. It has been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these activities are summarized in Table 1.

Cytotoxicity

While exhibiting anticancer properties, it is crucial to assess the cytotoxicity of the compound on normal cell lines. Studies have shown that at higher concentrations, this compound can also affect non-cancerous cells, necessitating further research to optimize therapeutic indices.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study conducted on various bacterial strains demonstrated that this compound had significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 32 to 64 µg/mL. This suggests potential applications in developing new antimicrobial agents.

-

Anticancer Activity Assessment :

- Research involving the treatment of MCF-7 and HeLa cells with varying concentrations of the compound indicated a dose-dependent response in cell viability reduction. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

-

Safety Profile Evaluation :

- Toxicological studies have assessed the LD50 of the compound in rodent models, indicating a relatively high safety threshold (>2000 mg/kg), suggesting it may be a viable candidate for further preclinical development.

常见问题

Q. What are the recommended synthetic routes for 2-Chloro-5-(2,3-dimethylbenzoyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation or coupling reactions. For analogous chloropyridines (e.g., 2-chloro-5-(trifluoromethyl)pyridine), vapor-phase catalytic chlorination of β-picoline derivatives is common . Optimization includes controlling temperature (e.g., 37–40°C for solid intermediates) and using catalysts like FeCl₃ to enhance regioselectivity. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Monitor reaction progress using TLC or GC-MS to minimize by-products like 2-chloro-3-(trifluoromethyl)pyridine .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : ¹H/¹³C-NMR (e.g., 126 MHz ¹³C-NMR in CDCl₃) resolves aromatic protons and substituent effects. For example, pyridine ring protons appear δ 7.5–8.5 ppm, while methyl groups in 2,3-dimethylbenzoyl show δ 2.3–2.6 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₃ClNO₂: calc. 262.06, observed 262.05).

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å in similar chloropyridines) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H317/H319) . Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

- Waste Disposal : Follow EPA guidelines for halogenated waste (e.g., incineration with scrubbers for Cl by-products) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

- Methodological Answer : Regioselective substitution at the 5-position is hindered by steric and electronic factors. Strategies include:

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 4-position, enabling electrophilic attack at C5 .

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl protection of hydroxyl groups) during benzoylation .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution to guide reagent selection .

Q. What mechanistic insights explain contradictions in nucleophilic substitution kinetics?

- Methodological Answer : Discrepancies in SNAr (nucleophilic aromatic substitution) rates arise from solvent polarity and leaving-group effects. For example:

- Solvent Effects : DMSO increases reaction rates by stabilizing transition states via hydrogen bonding, whereas toluene slows reactions due to poor ion solvation .

- Leaving Groups : Chlorine (compared to bromine) shows lower reactivity in polar aprotic solvents, requiring harsher conditions (e.g., 100°C in DMF) .

Validate hypotheses using kinetic isotope effects (KIE) or Hammett plots .

Q. How can researchers resolve conflicting spectroscopic data for derivatives?

- Methodological Answer :

- Multi-Technique Cross-Validation : Pair NMR with IR (e.g., carbonyl stretch ~1680 cm⁻¹ for benzoyl groups) and XRD to confirm substituent positions .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to distinguish overlapping signals in crowded spectra .

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., rotamers in benzoyl groups) .

Applications in Scientific Research

Q. What role does this compound play in agrochemical intermediate synthesis?

- Methodological Answer : It serves as a precursor for herbicides (e.g., chlorfluazuron) via trifluoromethylation or aminomethylation. Key steps:

- Chlorination : Introduce Cl at C2 using PCl₅ in refluxing toluene .

- Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic acids adds aryl groups for bioactivity optimization .

- Biological Testing : Evaluate phytotoxicity in Arabidopsis thaliana models at varying concentrations (IC₅₀ ~10 µM) .

Q. How is this compound utilized in pharmaceutical drug discovery?

- Methodological Answer :

- Kinase Inhibition : Screen against EGFR or VEGFR2 using fluorescence polarization assays. Structural analogs show IC₅₀ values <1 µM .

- Prodrug Design : Convert the benzoyl group to ester prodrugs for enhanced bioavailability. Hydrolysis studies (pH 7.4 buffer, 37°C) confirm stability .

- ADMET Profiling : Use in vitro models (e.g., Caco-2 cells) to assess permeability and CYP450 metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。